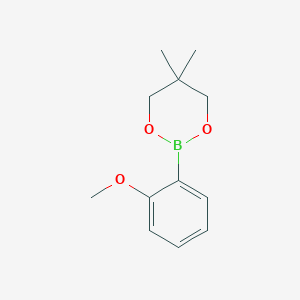

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQHZRSAYLTONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479112 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335343-05-0 | |

| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Neopentyl Glycol Boronate Esters in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-(o-Methoxyphenyl)neopentyl Glycol Boronate

In the landscape of synthetic organic chemistry, boronic acids and their derivatives are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While free boronic acids are widely used, they often suffer from practical limitations, including a propensity for dehydration to form cyclic boroxine anhydrides, hygroscopicity, and occasional instability, which can complicate purification, characterization, and stoichiometric accuracy.[3][4]

To circumvent these issues, boronic acids are frequently converted into more stable and handleable ester derivatives.[4][5] Among the various diols used for this purpose, neopentyl glycol (2,2-dimethyl-1,3-propanediol) offers a compelling set of advantages. The resulting neopentyl glycol boronate esters are typically crystalline, shelf-stable, non-hygroscopic solids that are readily soluble in common organic solvents.[3][6][7] This physical robustness simplifies purification by chromatography or recrystallization and allows for precise handling and weighing.[3]

The subject of this guide, 2-(o-methoxyphenyl)neopentyl glycol boronate, is a particularly valuable building block. The ortho-methoxy substituent introduces specific electronic and steric properties that can modulate reactivity in cross-coupling reactions, sometimes influencing selectivity through chelation effects with the metal catalyst.[8][9] This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and field-proven laboratory practices.

Core Synthesis: Principles and Protocol

The most direct and common method for preparing aryl neopentyl glycol boronate esters is the acid-catalyzed esterification of the corresponding arylboronic acid with neopentyl glycol. The reaction is a reversible condensation that produces water as a byproduct. To ensure high yields, the equilibrium must be driven towards the product, typically by the azeotropic removal of water.

Causality of Experimental Design

-

Solvent Choice: Toluene or benzene are the solvents of choice for this reaction.[10] Their primary function is to form a low-boiling azeotrope with the water generated during the reaction. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, thereby driving the reaction to completion in accordance with Le Chatelier's principle.

-

Reagent Stoichiometry: A slight excess of neopentyl glycol is often used.[10] This ensures the complete conversion of the more valuable boronic acid starting material, especially if the boronic acid contains some amount of its corresponding boroxine anhydride.

-

Catalyst: While the reaction can proceed thermally, it is often uncatalyzed or may be facilitated by the inherent acidity of the boronic acid itself. For less reactive systems, a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) can be employed, though it is often unnecessary for this substrate.

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. jiuanchemical.com [jiuanchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 335343-05-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 335343-05-0), a key organoboron intermediate in modern organic synthesis. The document delves into its chemical structure, synthesis, and physicochemical properties. The primary focus is on its application as a stable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the advantages of neopentyl glycol boronate esters over other organoboron reagents. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Introduction: The Strategic Importance of Arylboronates in Synthesis

The development of efficient and selective carbon-carbon bond-forming reactions is a central theme in organic chemistry, with profound implications for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, celebrated for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2][3] Central to this reaction is the organoboron partner, typically a boronic acid or a boronic ester. While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and potential for protodeboronation can lead to inconsistent reactivity and reduced yields.

This guide focuses on this compound, a neopentyl glycol boronate ester. This class of organoboron compounds offers enhanced stability and handling characteristics compared to their boronic acid counterparts, making them highly valuable reagents in complex synthetic sequences.[4][5] The 2-methoxyphenyl motif is a common structural element in biologically active molecules, rendering this specific reagent particularly useful for the synthesis of pharmaceutical intermediates.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central 1,3,2-dioxaborinane ring, which is formed by the condensation of 2-methoxyphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).

| Identifier | Value |

| CAS Number | 335343-05-0 |

| Molecular Formula | C12H17BO3 |

| Molecular Weight | 220.07 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to white solid |

Note: Physical properties such as melting and boiling points are reported by commercial suppliers but should be confirmed with experimental data where critical.

The neopentyl glycol protecting group imparts significant steric bulk around the boron atom, which contributes to the compound's stability and resistance to hydrolysis and protodeboronation compared to simpler boronic esters like pinacol esters.[6]

Synthesis and Characterization

Synthetic Pathway: Esterification of 2-Methoxyphenylboronic Acid

The most common and straightforward synthesis of this compound involves the direct esterification of 2-methoxyphenylboronic acid with neopentyl glycol. This is typically an equilibrium process, and the reaction is driven to completion by the removal of water.

Experimental Protocol: Synthesis of Aryl Neopentylglycolboronates

The following is a general, citable protocol for the synthesis of aryl neopentylglycolboronates, adapted from established literature procedures.[7]

Materials:

-

2-Methoxyphenylboronic acid

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol, 1.1 equivalents)

-

Anhydrous Magnesium Sulfate (MgSO4, 5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve the 2-methoxyphenylboronic acid and 1.1 equivalents of 2,2-dimethyl-1,3-propanediol in anhydrous THF.

-

Add 5 equivalents of anhydrous MgSO4 to the solution.

-

Stir the resulting suspension at room temperature for 16-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting boronic acid.

-

Upon completion, filter off the MgSO4 and wash the solid residue with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by filtration through a plug of silica gel using a suitable solvent system (e.g., hexanes/diethyl ether 1:1) to yield the pure this compound.[7]

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons (4H) in the range of δ 6.8-7.8 ppm.

-

Methoxy protons (3H) as a singlet around δ 3.8 ppm.

-

Methylene protons of the neopentyl group (4H) as a singlet around δ 3.8 ppm.

-

Methyl protons of the neopentyl group (6H) as a singlet around δ 1.0 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic carbons in the range of δ 110-160 ppm.

-

The carbon attached to boron (C-B) would be broad and may not be observed.

-

Methoxy carbon around δ 55 ppm.

-

Methylene carbons of the neopentyl group around δ 72 ppm.

-

Quaternary carbon of the neopentyl group around δ 32 ppm.

-

Methyl carbons of the neopentyl group around δ 22 ppm.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Mechanistic Considerations and Advantages

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A critical aspect of the transmetalation step is the activation of the organoboron species by a base. It was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur. However, recent mechanistic studies have shown that boronic esters, including neopentyl glycol esters, can undergo direct transmetalation.[1][8] This anhydrous pathway can be advantageous in reactions involving water-sensitive substrates.

Key Advantages of Neopentyl Glycol Boronates:

-

Enhanced Stability: They are generally more stable to storage and handling than boronic acids, resisting decomposition and boroxine formation.

-

Improved Reactivity: In some cases, they exhibit higher yields and faster reaction times in cross-coupling reactions.[6]

-

Anhydrous Conditions: Their ability to participate in direct transmetalation allows for reactions under anhydrous conditions, expanding the substrate scope.

-

Purification: They are often crystalline solids, which can be easier to purify than the corresponding boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl neopentylglycolboronate. This protocol is adapted from procedures reported for similar substrates.[9][10]

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Phosphine ligand (e.g., XPhos, 7.5 mol%)

-

Base (e.g., K₃PO₄, 3.0 equivalents)

-

Solvent (e.g., Dioxane/Water mixture or anhydrous THF)

Procedure:

-

To a reaction vial, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.

-

Purge the vial with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s) to the vial.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability, ease of handling, and ability to react under anhydrous conditions make it a superior alternative to the corresponding boronic acid in many applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis and application of this important chemical building block, empowering researchers in the fields of drug discovery and materials science to construct complex molecular architectures with greater efficiency and reliability.

References

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4079–4093. [Link]

-

Leowanawat, P., Zhang, N., & Percec, V. (2011). Nickel-Catalyzed Cross-Coupling of Aryl C–O-Based Electrophiles with Aryl Neopentylglycolboronates. The Journal of Organic Chemistry, 76(24), 9946–9955. [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195–16202. [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]

-

Mocan, T., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2947. [Link]

-

Supporting Information for various organic chemistry articles providing general procedures for NMR data acquisition. [Link]

-

Leowanawat, P., et al. (2010). Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn. The Journal of Organic Chemistry, 75(22), 7822-7828. [Link]

-

Denmark, S. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Illinois at Urbana-Champaign. [Link]

-

Rosen, B. M., et al. (2014). Air-stable nickel precatalysts for fast and quantitative cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature. Organic Letters, 16(24), 6326-6329. [Link]

-

Synthesis Reference for 2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Synlett. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Li, W., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 4987. [Link]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. [Link]

-

IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

- Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

-

Li, W., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]

-

Denmark, S. E., & Regens, C. S. (2018). Anhydrous, Homogeneous, Suzuki–Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 96, 474-494. [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345–12356. [Link]

-

Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

BDMAEE. A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. [Link]

-

FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]

-

Guryanov, I. A., et al. (2021). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules, 26(11), 3183. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubChemLite. 2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ARKIVOC. Free Journal of Organic Chemistry. [Link]

-

Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. bdmaee.net [bdmaee.net]

- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Air-stable nickel precatalysts for fast and quantitative cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Synthesis and Application in Suzuki-Miyaura Cross-Coupling

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile neopentyl glycol boronic ester. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for its synthesis and application in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Utility of Neopentyl Glycol Boronic Esters in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

While boronic acids are widely used, they can be prone to decomposition through processes like protodeboronation and trimerization into boroxines. To enhance stability and ease of handling, boronic acids are often converted into boronic esters. Among the various diols used for this purpose, neopentyl glycol offers a significant advantage in terms of the stability of the resulting 1,3,2-dioxaborinane ring system. These neopentyl glycol esters often exhibit improved air and moisture stability, making them ideal for storage and use in a variety of reaction conditions.

This guide focuses on a specific and valuable member of this class: This compound . The presence of the ortho-methoxy group on the phenyl ring introduces unique electronic and steric properties that can influence its reactivity in cross-coupling reactions, making a detailed understanding of its synthesis and application crucial for synthetic chemists.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of 2-methoxyphenylboronic acid with neopentyl glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Mechanistic Rationale

The formation of the 1,3,2-dioxaborinane ring is a reversible condensation reaction. The boron atom of the boronic acid is electrophilic and reacts with the hydroxyl groups of the diol. The removal of water, the byproduct of the reaction, is essential to achieve high yields of the desired boronic ester. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) is a standard and effective technique.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of neopentyl glycol boronic esters published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted experimental procedures.[1]

Materials:

-

2-Methoxyphenylboronic acid (1.0 equiv)

-

Neopentyl glycol (1.05 equiv)

-

Toluene (sufficient to suspend reactants)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methoxyphenylboronic acid (1.0 equiv), neopentyl glycol (1.05 equiv), and toluene.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue to heat at reflux until no more water is observed to be collecting in the trap. The reaction progress can be monitored by observing the cessation of water collection.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities. Be mindful that excessive washing with water can lead to hydrolysis of the boronic ester.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel if necessary. The resulting this compound is typically a white, crystalline solid.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures containing the 2-methoxyphenyl moiety. The neopentyl glycol protecting group provides the necessary stability for efficient and high-yielding transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of aryl halides with boronic esters.[1][2]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

-

Inert gas line

-

Syringes for liquid transfer

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Key Experimental Considerations and Troubleshooting

| Parameter | Rationale and Field-Proven Insights | Troubleshooting |

| Catalyst and Ligand | The choice of palladium catalyst and ligand is critical. For simple aryl halides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination. | Low Conversion: Increase catalyst loading or switch to a more active catalyst/ligand system. Ensure the catalyst is not deactivated by oxygen. |

| Base | The base plays a crucial role in activating the boronic ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the reaction rate and yield. | Side Reactions (e.g., Protodeboronation): A weaker base might be beneficial if protodeboronation of the starting material is observed. Ensure the base is finely powdered for better solubility and reactivity. |

| Solvent | A mixture of an organic solvent and water is often used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Common organic solvents include toluene, dioxane, and THF. | Poor Solubility of Reactants: Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. |

| Temperature | Reaction temperatures typically range from 80 to 110 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. | Reaction Stalls: If the reaction stalls, a moderate increase in temperature may be beneficial. However, be cautious of potential degradation. |

Physicochemical and Safety Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 335343-05-0[3] |

| Molecular Formula | C₁₂H₁₇BO₃[3] |

| Molecular Weight | 220.07 g/mol [3] |

| Appearance | Typically a white to off-white solid |

| Stability | Generally stable to air and moisture, but should be stored in a cool, dry place. More stable than the corresponding boronic acid. |

| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |

Conclusion

This compound stands out as a robust and versatile building block for organic synthesis. Its enhanced stability, a characteristic feature of neopentyl glycol boronic esters, simplifies handling and purification while ensuring high efficiency in Suzuki-Miyaura cross-coupling reactions. This guide has provided a detailed framework for its synthesis and application, grounded in established, peer-reviewed methodologies. By understanding the underlying principles and paying close attention to the key experimental parameters outlined, researchers can confidently employ this valuable reagent to construct complex molecular architectures and advance their research and development objectives.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-methoxyphenyl)dioxaborinane

This guide serves as a definitive resource for researchers, medicinal chemists, and process development scientists engaged with 2-(2-methoxyphenyl)dioxaborinane. It moves beyond a simple data sheet to provide a foundational understanding of the compound's physical characteristics, the causality behind its analytical behavior, and the practical methodologies required for its robust characterization.

Introduction: The Strategic Value of Boronic Esters

In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions. However, their inherent propensity for dehydration to form boroxine anhydrides and potential for protodeboronation can present challenges in purification, handling, and long-term storage. The conversion of boronic acids to their corresponding esters, such as 2-(2-methoxyphenyl)dioxaborinane, offers a strategic solution. These esters exhibit enhanced stability, making them easier to handle and purify while acting as reliable, slow-release sources of the parent boronic acid under specific reaction conditions.[1][2] 2-(2-methoxyphenyl)dioxaborinane, a cyclic ester formed with 1,3-propanediol, is a key intermediate, and a thorough understanding of its physical properties is paramount for its effective application, from small-scale laboratory synthesis to large-scale manufacturing.

Part 1: Core Physicochemical Profile

The fundamental physical properties of a compound govern its behavior in both storage and reaction environments. These parameters are the first indicators of purity and are critical for process design and quality control.

Summary of Core Properties

A consistent and pure batch of 2-(2-methoxyphenyl)dioxaborinane should conform to the properties outlined below. Deviations, particularly in the melting point, can indicate the presence of impurities such as residual starting materials or hydrolysis products.

| Property | Value | Source |

| Chemical Name | 2-(2-methoxyphenyl)-1,3,2-dioxaborinane | [3] |

| Synonyms | 2-Methoxybenzeneboronic acid 1,3-propanediol ester | [3] |

| CAS Number | 141522-26-1 | [3] |

| Molecular Formula | C₁₀H₁₃BO₃ | [3] |

| Molecular Weight | 192.02 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 56-60 °C | [3] |

In-Depth Property Analysis

-

Melting Point: The observed melting range of 56-60 °C is a critical quality attribute.[3] A sharp melting point within this range is indicative of high purity. A broadened range or a depression in the melting point often suggests the presence of impurities, such as the parent 2-methoxyphenylboronic acid or residual 1,3-propanediol.

-

Solubility Profile: As a non-polar organic molecule, 2-(2-methoxyphenyl)dioxaborinane is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility in non-polar hydrocarbon solvents like hexanes is likely to be lower.

-

Aqueous Stability & Hydrolysis: The stability of boronic esters in aqueous environments is highly pH-dependent.[5] In neutral or acidic aqueous media, the ester linkage is susceptible to hydrolysis, reverting the compound to 2-methoxyphenylboronic acid and 1,3-propanediol. This hydrolysis is often slow but can be accelerated by the presence of strong acids or bases.[6] This property is fundamental to its use in reactions where the slow, in-situ generation of the boronic acid is desired. For storage, the compound should be kept in a dry, inert atmosphere.[3]

Part 2: Spectroscopic & Structural Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and boron environments.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Key expected resonances include:

-

Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.8 ppm, corresponding to the four protons on the methoxy-substituted phenyl ring.

-

Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to three protons.

-

Dioxaborinane Protons: The protons of the 1,3-propanediol backbone will appear as two multiplets. The four protons on the carbons attached to the oxygens (positions 4 and 6 of the ring) are expected around 4.1-4.3 ppm, while the two central protons (position 5) will appear further upfield, around 2.0-2.2 ppm.

-

-

¹³C-NMR Spectroscopy: The carbon spectrum complements the proton data. Expected signals include:

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the boron atom will be a key, albeit sometimes broad, signal.

-

Methoxy Carbon: A signal around 55 ppm.

-

Dioxaborinane Carbons: Two signals corresponding to the propanediol backbone, one around 62 ppm (C4, C6) and another around 28 ppm (C5).

-

-

¹¹B-NMR Spectroscopy: This technique is diagnostic for the coordination state of the boron atom. For a neutral, tricoordinate boronic ester, a single, relatively broad peak is expected in the range of +20 to +30 ppm.[7][8] The chemical shift and peak width are sensitive to the electronic environment and solvent.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently vortex to ensure complete dissolution.[9]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for ¹³C and ¹¹B to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹¹B spectrum to an external standard (e.g., BF₃·OEt₂).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and is particularly useful for monitoring reaction progress or verifying the identity of the bulk material.

-

Key Vibrational Bands: The IR spectrum is dominated by several characteristic absorptions:

-

B-O Stretching: A strong, broad absorption band typically found in the 1300-1380 cm⁻¹ region is highly characteristic of the boronate ester functionality.[10]

-

C-O Stretching: Strong bands corresponding to the aryl-ether and the alkyl C-O bonds of the dioxaborinane ring will be present, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

-

Aromatic C-H and C=C Stretching: Sharp peaks above 3000 cm⁻¹ (C-H) and in the 1450-1600 cm⁻¹ region (C=C) confirm the presence of the aromatic ring.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxaborinane and methoxy groups.

-

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric contributions.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

-

Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be readily observable, confirming the molecular weight of 192.02 g/mol .

-

Fragmentation Pattern: Under higher energy conditions like Electron Ionization (EI), characteristic fragmentation would be expected. A plausible pathway involves the loss of the methoxy group, cleavage of the dioxaborinane ring, or fragmentation of the entire boronate ester moiety to yield ions corresponding to the 2-methoxyphenyl fragment.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or DCM.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. A key consideration for boronic esters is to use a lower inlet temperature (e.g., 250 °C) to minimize on-column degradation.[11]

-

Chromatography: Use a standard non-polar GC column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound without decomposition.

-

Mass Analysis: Acquire mass spectra in the range of m/z 50-300.

-

Data Interpretation: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Part 3: Visualizing Structure and Characterization Workflow

Visual aids are essential for contextualizing structural information and experimental processes.

Figure 1: Chemical Structure of 2-(2-methoxyphenyl)dioxaborinane.

Figure 2: Standard workflow for the characterization of 2-(2-methoxyphenyl)dioxaborinane.

Part 4: Relevance in Research and Development

The physical properties detailed in this guide are not merely academic; they have direct and critical implications for the use of 2-(2-methoxyphenyl)dioxaborinane in research and drug development.

-

Process Chemistry & Scale-Up: Knowledge of the melting point and solubility is essential for developing robust crystallization and purification protocols. Understanding the compound's thermal stability informs decisions about reaction temperatures, distillation conditions, and drying procedures, ensuring product quality and process safety.

-

Medicinal Chemistry & Reaction Design: The enhanced stability of this boronic ester compared to its parent acid makes it an ideal reagent for screening reactions and for use in automated synthesis platforms.[1] Its predictable solubility ensures homogeneous reaction conditions. The hydrolytic lability under specific conditions allows chemists to use it as a "tamed" version of the more reactive boronic acid, enabling cleaner reactions with sensitive substrates.

-

Materials Science: Boronic esters are foundational building blocks for creating dynamic covalent polymers, such as vitrimers.[2] These materials possess unique self-healing and reprocessable properties. The physical characteristics of the monomer, including its purity and stability, directly influence the polymerization process and the final properties of the resulting material.

Conclusion

2-(2-methoxyphenyl)dioxaborinane is a valuable and versatile chemical intermediate whose utility is underpinned by its distinct physical properties. Its solid nature, defined melting point, and enhanced stability offer significant advantages over its parent boronic acid. A comprehensive characterization, employing the spectroscopic and analytical workflows described herein, is not just a procedural formality but a scientific necessity. It ensures the integrity of the material, the reproducibility of experimental results, and the successful translation of chemical innovation from the laboratory to industrial application.

References

-

M. A. Leen, W. R. Dichtel. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. [Link]

-

PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 11402049. [Link]

-

A. A. Blocks. Chemistry Of Boronic Esters. AA Blocks Blog. [Link]

-

A. S. Tayi, A. Shveyd, A. C. H. Sue, et al. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Molecules. [Link]

-

Organoboron. 2-(2-methoxyphenyl)-1,3,2-dioxaborolane. Organoboron. [Link]

-

M. T. T. Tran, A. Dynnes Offersen, M. P. G. Prim, et al. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Chemical Biology. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 584319. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information (ESI). Royal Society of Chemistry. [Link]

-

PubChem. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem Compound Summary for CID 10255554. [Link]

-

Chemdad. 2-PHENYL-1,3,2-DIOXABORINANE. Chemdad. [Link]

-

PubChem. 2-Methoxyphenylboronic acid. PubChem Compound Summary for CID 2733958. [Link]

- Google Patents. Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

-

M. T. Zanni, et al. Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for structure determination. Proceedings of the National Academy of Sciences. [Link]

-

P. Hamm, M. Lim, R. M. Hochstrasser. Two-dimensional spectroscopy at infrared and optical frequencies. Proceedings of the National Academy of Sciences. [Link]

-

O. G. Sinyashin, et al. Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules. [Link]

-

ResearchGate. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography – mass spectrometry. ResearchGate. [Link]

-

ResearchGate. Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. ResearchGate. [Link]

-

C. M. R. de Almeida, et al. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. [Link]

-

University of Bristol Research Data Repository. Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-1,3,2-dioxaborinane/12/pdata/1. data.bris. [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Trends & Opportunities in Particle Design Technologies. Drug Development & Delivery. [Link]

-

P. Hamm, et al. Dual-frequency 2D-IR spectroscopy heterodyned photon echo of the peptide bond. Proceedings of the National Academy of Sciences. [Link]

-

News-Medical.Net. Using PXRD in Pharmaceutical Development and Manufacturing. News-Medical.Net. [Link]

-

W. Zhang, et al. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]

-

PubChem. 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). PubChem Compound Summary for CID 61764. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 141522-26-1 CAS MSDS (2-(2-METHOXYPHENYL)-1,3,2-DIOXABORINANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. aablocks.com [aablocks.com]

- 6. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]

- 7. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane molecular weight

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key organoboron compound utilized in modern organic synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, mechanistic underpinnings, and critical applications, particularly in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental procedures and provides validated protocols for its laboratory-scale preparation. It serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights into leveraging this versatile reagent.

Core Introduction and Strategic Importance

This compound (CAS No: 335343-05-0) is a synthetically valuable boronic ester. Structurally, it is the neopentyl glycol ester of 2-methoxyphenylboronic acid. This protective derivatization of the boronic acid group into a cyclic boronate ester confers significant advantages, including enhanced stability to air and moisture, simplified purification, and improved handling characteristics compared to its parent boronic acid.

In the landscape of pharmaceutical and fine chemical synthesis, boronic acid derivatives are indispensable building blocks, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] The stability and reactivity of this compound make it an excellent coupling partner for constructing complex biaryl structures, which are prevalent motifs in many biologically active molecules.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key identifying information for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight | 220.07 g/mol | [3][4][5] |

| Molecular Formula | C₁₂H₁₇BO₃ | [3][4] |

| CAS Number | 335343-05-0 | [3][4] |

| Physical State | Solid (Typical) | General Knowledge |

| Canonical SMILES | CC1(COB(OC1)C2=CC=CC=C2OC)C | General Knowledge |

| InChI Key | InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | [5] |

Note: While extensive experimental data such as melting point and boiling point for this specific compound are not publicly cataloged in the search results, related structures like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester) are well-characterized and can provide comparative insights.[6][7]

Synthesis: Mechanism and Workflow

The most direct and common method for synthesizing this compound is the esterification of 2-methoxyphenylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol).[3]

Mechanistic Rationale

The reaction is a reversible condensation process. To ensure a high yield of the desired boronic ester, the equilibrium must be shifted towards the product side. This is achieved by the continuous removal of water, a byproduct of the reaction. The most common and efficient laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene or hexanes. The solvent forms a low-boiling azeotrope with water, which is distilled out of the reaction mixture, physically removing it and driving the reaction to completion as per Le Châtelier's principle.

Synthesis Workflow Diagram

The following diagram illustrates the streamlined workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating methodology for the reliable synthesis and purification of the title compound.

4.1. Reagents and Equipment

-

2-Methoxyphenylboronic acid (1.0 eq)

-

Neopentyl glycol (1.1 eq)

-

Toluene (approx. 10 mL per gram of boronic acid)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

4.2. Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under an inert atmosphere (Nitrogen or Argon).

-

Charging the Flask: To the flask, add 2-methoxyphenylboronic acid, neopentyl glycol (a slight excess ensures complete consumption of the more valuable boronic acid), and toluene.

-

Reaction: Heat the mixture to reflux. Toluene will begin to distill and collect in the Dean-Stark trap. The lower water layer will separate, and the upper toluene layer will return to the flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting boronic acid.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by filtration through a short plug of silica gel to remove any polar impurities.

-

Drying and Characterization: Dry the purified solid product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic ester, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 2-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boron species to facilitate this step.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

The use of the neopentyl glycol ester often leads to higher yields and cleaner reactions compared to the free boronic acid, particularly with challenging substrates, by minimizing side reactions like protodeboronation.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general precautions for handling organoboron compounds should be strictly followed, based on data for similar chemicals.[6][9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[6] Storing under an inert atmosphere (Argon) is recommended for long-term stability.[5]

-

Fire Safety: While not highly flammable, related boronic esters can be flammable liquids or solids. Keep away from open flames and sources of ignition.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 220.07 g/mol , is more than just a chemical with a defined mass; it is a highly stable and versatile reagent essential for advanced organic synthesis. Its primary role as a superior partner in Suzuki-Miyaura cross-coupling reactions makes it invaluable for the construction of complex molecular architectures required in drug discovery and materials science. The robust synthesis protocol and favorable handling characteristics underscore its importance as a strategic tool for researchers and synthetic chemists.

References

-

2-(2-methoxy-3,5-dinitrophenyl)-5,5-dimethyl[3][11][12]dioxaborinane - Structure, Synthesis, Properties - Organoboron compounds . Source: Mol-Instincts. [Link]

-

2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 . Source: PubChem, National Center for Biotechnology Information. [Link]

-

2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane - 1032400-18-2 . Source: Mol-Instincts. [Link]

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI . Source: MDPI. [Link]

-

Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies - MDPI . Source: MDPI. [Link]

-

Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate . Source: ResearchGate. [Link]

-

Advances in Cross-Coupling Reactions - MDPI . Source: MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () for sale [vulcanchem.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(2-methoxy-3,5-dinitrophenyl)-5,5-dimethyl[1,3,2]dioxaborinane - Structure, Synthesis, Properties [organoborons.com]

The Stability and Handling of Neopentyl Glycol Boronic Esters: A Comprehensive Technical Guide for the Modern Chemist

Introduction: The Indispensable Role of Boronic Esters in Synthetic Chemistry

Boronic acids and their corresponding esters have become foundational pillars in modern organic synthesis, most notably for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming methodology has transformed the landscape of drug discovery, materials science, and agrochemical development. However, the inherent instability of many boronic acids—which are susceptible to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines)—necessitates the use of protecting groups.[4] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a robust solution to this challenge, enhancing stability, improving handling characteristics, and often facilitating purification.[4][5] Among the diverse array of diols employed for this purpose, neopentyl glycol has emerged as a particularly advantageous choice, conferring a unique balance of stability and reactivity to the resulting boronic ester. This guide provides an in-depth exploration of the stability and handling of neopentyl glycol boronic esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Neopentyl Glycol Advantage: Structural and Stability Implications

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) forms a six-membered cyclic ester with boronic acids.[6] The gem-dimethyl group on the C2 carbon of the neopentyl moiety introduces significant steric hindrance around the boron atom. This steric shielding is a key determinant of the ester's stability, as it impedes the approach of water and other nucleophiles that would initiate hydrolysis.[7][8]

The Thorpe-Ingold effect, stemming from the gem-dimethyl group, also plays a role by favoring the cyclic structure of the boronic ester.[9] This inherent conformational preference contributes to the thermodynamic stability of the neopentyl glycol boronate ring system. Consequently, neopentyl glycol boronic esters often exhibit enhanced stability compared to other common boronic esters, such as those derived from pinacol.[3][10] This heightened stability is particularly beneficial during purification by column chromatography and under the anhydrous, homogeneous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[4][11]

Chemical and Hydrolytic Stability: A Quantitative Perspective

The stability of neopentyl glycol boronic esters is not absolute and is influenced by several factors, including pH, solvent, and temperature. Understanding these parameters is critical for successful reaction planning, execution, and purification.

Hydrolytic Stability

Hydrolysis, the cleavage of the boronic ester back to the boronic acid and diol, is a primary concern, especially during aqueous workups and purification on silica gel.[11][12][13] The rate of hydrolysis is significantly influenced by the steric environment around the boron atom.[7][8] While neopentyl glycol boronic esters are generally more resistant to hydrolysis than their pinacol counterparts, they are not entirely impervious.[14]

The stability of boronic esters to hydrolysis is a critical factor in their application.[7][8][15] Studies comparing various boronic esters have shown that steric hindrance around the boron atom is a major factor in preventing hydrolysis.[7][8] While pinanediol esters are among the most hydrolytically stable, neopentyl glycol esters also offer significant stability, making them suitable for a wide range of applications.[5][7][8]

| Condition | Relative Stability of Neopentyl Glycol Boronic Ester | Observations and Causality |

| Neutral Aqueous Media (pH ~7) | High | The steric bulk of the neopentyl group effectively shields the boron atom from nucleophilic attack by water.[7][8] |

| Acidic Aqueous Media (pH < 7) | Moderate to Low | Hydrolysis is often acid-catalyzed. While more stable than many other esters, prolonged exposure to acidic conditions can lead to deprotection.[16][17] |

| Basic Aqueous Media (pH > 7) | Moderate | Base can promote the formation of a tetracoordinate boronate species, which can be more susceptible to hydrolysis. However, neopentyl glycol esters are often sufficiently stable for use in Suzuki-Miyaura couplings, which typically employ a base.[1][3] |

| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Alcohols can participate in transesterification reactions, leading to the exchange of the neopentyl glycol for the solvent alcohol. This is generally slower than hydrolysis but can be a consideration during purification or prolonged reaction times in alcoholic solvents.[18][19] |

| Aprotic Solvents (e.g., THF, Toluene, Hexane) | Very High | In the absence of water or other protic species, neopentyl glycol boronic esters are exceptionally stable.[11][20] |

Chromatographic Stability

A common challenge in handling boronic esters is their stability on silica gel during column chromatography. The acidic nature of silica gel can promote hydrolysis, leading to streaking and poor separation.[12][21] Neopentyl glycol boronic esters, due to their enhanced stability, often perform better than more labile esters. However, for particularly sensitive substrates, deactivation of the silica gel is recommended.

Handling and Storage Best Practices

Proper handling and storage are crucial to maintain the integrity of neopentyl glycol boronic esters.

-

Storage: These compounds should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[22] Refrigeration (2-8°C) is often recommended.[23]

-

Handling: When handling neopentyl glycol boronic esters, it is advisable to work under anhydrous conditions, especially if the compound is to be used in a moisture-sensitive reaction.[11][21] Use of dry solvents and glassware is essential. While generally less hazardous than many other organometallic reagents, standard laboratory personal protective equipment (PPE) should always be worn.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and deprotection of neopentyl glycol boronic esters.

Protocol 1: Synthesis of Neopentyl Glycol Boronic Esters from Boronic Acids

This protocol describes a standard esterification procedure using a Dean-Stark apparatus to remove water and drive the reaction to completion.[11]

Materials:

-

Aryl or alkyl boronic acid (1.0 equiv)

-

Neopentyl glycol (1.0-1.1 equiv)[11]

-

Toluene or benzene

-

Anhydrous magnesium sulfate (optional, for drying)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, neopentyl glycol, and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction by observing the cessation of water collection in the trap. The reaction is typically complete within 1-3 hours.[11]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude neopentyl glycol boronic ester can often be used directly in the next step or purified by recrystallization or column chromatography.

Self-Validation: The successful formation of the ester can be confirmed by NMR spectroscopy, observing the disappearance of the broad boronic acid -OH signal and the appearance of characteristic peaks for the neopentyl glycol moiety.

}

Synthesis of Neopentyl Glycol Boronic Ester via Dehydration.

Protocol 2: Purification by Boric Acid-Treated Silica Gel Chromatography

This method minimizes on-column hydrolysis and improves the recovery of the boronic ester.[21]

Materials:

-

Crude neopentyl glycol boronic ester

-

Silica gel

-

Boric acid

-

Methanol

-

Ethanol

-

Hexane/Ethyl Acetate or other suitable eluent system

Procedure:

-

Prepare Boric Acid-Treated Silica Gel:

-

Create a 5% w/v solution of boric acid in methanol.

-

Make a slurry of silica gel in the boric acid/methanol solution.

-

Stir or agitate the slurry for 1 hour at room temperature.

-

Filter the silica gel and wash it with ethanol.

-

Dry the treated silica gel under vacuum until it is a free-flowing powder.[21]

-

-

Column Chromatography:

-

Pack a column with the boric acid-treated silica gel using a suitable eluent.

-

Dissolve the crude neopentyl glycol boronic ester in a minimal amount of the eluent or a compatible solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Self-Validation: Purity can be assessed by NMR, HPLC, or GC analysis. The absence of the corresponding boronic acid impurity is a key indicator of successful purification.[20][22][24]

}

Purification Workflow for Neopentyl Glycol Boronic Esters.

Protocol 3: Deprotection to Regenerate the Boronic Acid

While often used directly in reactions, there are instances where deprotection is necessary.[5]

Materials:

-

Neopentyl glycol boronic ester

-

Aqueous acid (e.g., 1 M HCl) or a biphasic system with another boronic acid (e.g., phenylboronic acid)[5][16]

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure (Acidic Hydrolysis):

-

Dissolve the neopentyl glycol boronic ester in an organic solvent.

-

Add an aqueous acidic solution.

-

Stir the biphasic mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

The boronic acid can be further purified by recrystallization.

Self-Validation: Successful deprotection is confirmed by the disappearance of the neopentyl glycol signals in the NMR spectrum and the appearance of the boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

Neopentyl glycol boronic esters are excellent substrates for the Suzuki-Miyaura reaction.[1][11] Their enhanced stability can lead to higher yields and cleaner reactions by minimizing premature protodeboronation of the boronic acid.[11] Furthermore, their use in conjunction with specific bases, such as potassium trimethylsilanolate (TMSOK), under anhydrous conditions can significantly accelerate reaction rates.[11]

The transmetalation step in the Suzuki-Miyaura catalytic cycle can proceed directly from the boronic ester without prior hydrolysis, and the electronic properties of the diol can influence the rate of this key step.[3] Electron-rich esters, such as those from neopentyl glycol, can lead to increased rates of aryl group transfer compared to the corresponding boronic acid.[3]

Troubleshooting Common Issues

-

Incomplete Esterification: If the formation of the neopentyl glycol boronic ester is incomplete, ensure that the neopentyl glycol is of high purity and that water is being effectively removed. Using a slight excess of neopentyl glycol can help drive the reaction to completion.[11]

-

Hydrolysis During Workup/Purification: If hydrolysis is observed, minimize contact with water and protic solvents. Use aprotic solvents for extraction and employ the boric acid-treated silica gel protocol for chromatography.[11][21]

-

Low Yield in Suzuki-Miyaura Coupling: If yields are low, consider using anhydrous solvents and an appropriate base like TMSOK.[11] Ensure the palladium catalyst is active and that the reaction is run under an inert atmosphere.

Conclusion

Neopentyl glycol boronic esters represent a valuable class of reagents for organic synthesis. Their superior stability, conferred by the sterically demanding neopentyl group, makes them easier to handle, purify, and store than many other boronic acid derivatives. By understanding the principles governing their stability and employing the robust protocols outlined in this guide, researchers can confidently leverage the advantages of neopentyl glycol boronic esters to achieve greater success and reproducibility in their synthetic endeavors, particularly in the critical arena of Suzuki-Miyaura cross-coupling reactions.

References

- Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (n.d.).

- Bernardini, R., et al. (n.d.).

- ResearchGate. (2025).

- ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.

- KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks.

- Wikipedia. (n.d.). Neopentyl glycol.

- Organic Syntheses. (2020).

- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- Blair, D. J., et al. (2016).

- ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions.

- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.

- PubMed. (2025).

- PubMed. (2012).

- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.

- ACS Publications. (2011).

- ACS Publications. (2015).

- ResearchGate. (2025).

- Paul, S., & Panda, S. (2024).

- NIH. (n.d.).

- ResearchGate. (2025).

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- ResearchGate. (2025).

- PubMed. (n.d.). Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides.

- PMC - NIH. (n.d.).

- Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.

- (2016).

- ResearchGate. (2016).

- Semantic Scholar. (2009).

- Sigma-Aldrich. (n.d.). Phenylboronic acid neopentylglycol ester 97 5123-13-7.

- Sigma-Aldrich. (n.d.). Phenylboronic acid neopentylglycol ester 97 5123-13-7.

- Organic Syntheses Procedure. (n.d.). boronic esters.

- RSC Publishing. (2021).

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.

- BenchChem. (n.d.).

- PMC - NIH. (n.d.).

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 10. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]